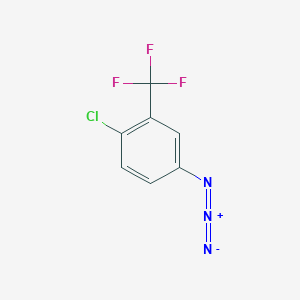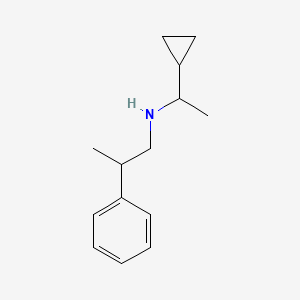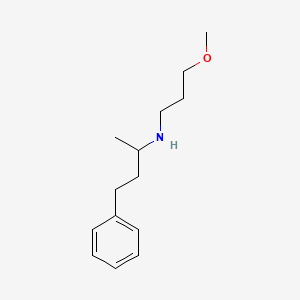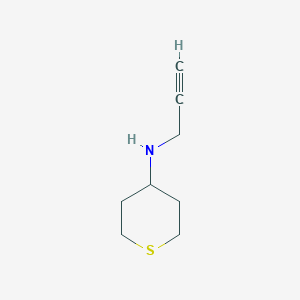![molecular formula C30H50F3N7O13 B1462128 2-[[(2R)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid;2,2,2-trifluoroacetic acid CAS No. 943235-75-4](/img/structure/B1462128.png)
2-[[(2R)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid;2,2,2-trifluoroacetic acid
概要
説明
2-[[(2R)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid;2,2,2-trifluoroacetic acid is a synthetic peptide derived from the C-terminus of the human Ig Gamma-1 chain C region. This compound is often used in the structural characterization of recombinant hybrid IgG molecules by mass spectrometry analysis of tryptic digests .
作用機序
Target of Action
The primary target of H-Ser-Leu-Ser-Leu-Ser-Pro-Gly-OH Trifluoroacetate is the C-terminus of the human Ig Gamma-1 chain C region . This region plays a crucial role in the structural characterization of recombinant hybrid IgG molecules .
Mode of Action
H-Ser-Leu-Ser-Leu-Ser-Pro-Gly-OH Trifluoroacetate interacts with its target by binding to the C-terminus of the human Ig Gamma-1 chain C region . This interaction leads to changes in the structural characterization of recombinant hybrid IgG molecules .
Biochemical Pathways
It is known that the compound plays a role in the structural characterization of recombinant hybrid igg molecules , which suggests it may influence the pathways related to antibody production and immune response.
Result of Action
The primary result of the action of H-Ser-Leu-Ser-Leu-Ser-Pro-Gly-OH Trifluoroacetate is the structural characterization of recombinant hybrid IgG molecules . This suggests that the compound may play a role in enhancing our understanding of the structure and function of these molecules, which are critical components of the immune system.
Action Environment
The action, efficacy, and stability of H-Ser-Leu-Ser-Leu-Ser-Pro-Gly-OH Trifluoroacetate can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules, and the specific conditions under which the compound is stored and used. For instance, the compound is recommended to be stored at temperatures below -15°C , suggesting that its stability and efficacy may be compromised at higher temperatures.
生化学分析
Biochemical Properties
H-Ser-Leu-Ser-Leu-Ser-Pro-Gly-OH Trifluoroacetate plays a significant role in biochemical reactions, particularly in the structural characterization of recombinant hybrid IgG molecules . It interacts with enzymes such as trypsin, which cleaves the peptide at specific sites, allowing for detailed mass spectrometry analysis . This interaction is crucial for understanding the structural properties and modifications of IgG molecules.
Cellular Effects
H-Ser-Leu-Ser-Leu-Ser-Pro-Gly-OH Trifluoroacetate influences various cellular processes, including cell signaling pathways and gene expression . The peptide’s interaction with cellular proteins can modulate signaling pathways, leading to changes in cellular metabolism and function. For instance, it may affect the phosphorylation status of certain proteins, thereby altering their activity and downstream signaling events.
Molecular Mechanism
At the molecular level, H-Ser-Leu-Ser-Leu-Ser-Pro-Gly-OH Trifluoroacetate exerts its effects through specific binding interactions with biomolecules . It can bind to enzymes and proteins, influencing their activity and stability. This binding can result in enzyme inhibition or activation, depending on the context of the interaction. Additionally, the peptide may induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of H-Ser-Leu-Ser-Leu-Ser-Pro-Gly-OH Trifluoroacetate can change over time . The peptide’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the peptide remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the peptide can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of H-Ser-Leu-Ser-Leu-Ser-Pro-Gly-OH Trifluoroacetate vary with different dosages in animal models . At lower doses, the peptide may exhibit beneficial effects on cellular function and metabolism. At higher doses, it may cause toxic or adverse effects, such as cellular stress or apoptosis. Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of the peptide.
Metabolic Pathways
H-Ser-Leu-Ser-Leu-Ser-Pro-Gly-OH Trifluoroacetate is involved in various metabolic pathways . It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The peptide’s role in these pathways can influence cellular energy production, biosynthesis, and overall metabolic homeostasis. Detailed studies on its metabolic interactions are essential for elucidating its full biochemical impact.
Transport and Distribution
Within cells and tissues, H-Ser-Leu-Ser-Leu-Ser-Pro-Gly-OH Trifluoroacetate is transported and distributed through specific transporters and binding proteins . These interactions determine the peptide’s localization and accumulation in different cellular compartments. Understanding its transport mechanisms is important for optimizing its delivery and efficacy in therapeutic applications.
Subcellular Localization
H-Ser-Leu-Ser-Leu-Ser-Pro-Gly-OH Trifluoroacetate exhibits specific subcellular localization patterns . It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can affect the peptide’s activity and function, influencing its interactions with other biomolecules and its overall biochemical effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(2R)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid;2,2,2-trifluoroacetic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing peptide chain.
Deprotection: Temporary protecting groups are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry .
化学反応の分析
Types of Reactions
2-[[(2R)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s methionine or cysteine residues.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted to create peptide analogs.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Amino acid derivatives, coupling agents like HATU or DIC.
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with substituted amino acids .
科学的研究の応用
2-[[(2R)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: Used in the study of peptide synthesis and modification.
Biology: Employed in the structural characterization of proteins and peptides.
Medicine: Investigated for its potential role in therapeutic peptide development.
Industry: Utilized in the production of synthetic peptides for research and development
類似化合物との比較
Similar Compounds
H-Ser-Leu-OH: A dipeptide used as a biomarker in tuberculosis research.
H-Ser-Leu-Ser-Leu-OH: A tetrapeptide with similar structural properties.
Uniqueness
2-[[(2R)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid;2,2,2-trifluoroacetic acid is unique due to its specific sequence and trifluoroacetate salt form, which enhances its stability and solubility. This makes it particularly useful in mass spectrometry analysis and structural characterization studies .
特性
IUPAC Name |
2-[[(2R)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H49N7O11.C2HF3O2/c1-14(2)8-17(31-23(41)16(29)11-36)24(42)33-19(12-37)26(44)32-18(9-15(3)4)25(43)34-20(13-38)28(46)35-7-5-6-21(35)27(45)30-10-22(39)40;3-2(4,5)1(6)7/h14-21,36-38H,5-13,29H2,1-4H3,(H,30,45)(H,31,41)(H,32,44)(H,33,42)(H,34,43)(H,39,40);(H,6,7)/t16-,17-,18-,19-,20-,21+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYGTGQUGZDGEE-WSRUYRJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N1CCC[C@@H]1C(=O)NCC(=O)O)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50F3N7O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
773.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(4-fluorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1462047.png)
![N-[(2,6-difluorophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1462050.png)


![(1-Cyclopropylethyl)[(4-methylphenyl)methyl]amine](/img/structure/B1462055.png)


![N-[(2,4-difluorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1462059.png)
![N-[(3-bromophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1462060.png)
![(1-Cyclopropylethyl)[(2,6-difluorophenyl)methyl]amine](/img/structure/B1462061.png)


![(Prop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine](/img/structure/B1462066.png)
